Anteisoheptadecanoic acid (CAS 5918-29-6), also known as 14-methylhexadecanoic acid or a17:0, is a highly specialized branched-chain fatty acid (BCFA) characterized by a methyl group at the antepenultimate carbon. In procurement and material selection, this compound is primarily sourced as a high-purity analytical standard for GC-MS/LC-MS biomarker profiling of microbial and ruminant lipids, and as a critical structural precursor in advanced lipid nanoparticle (LNP) and liposomal formulations. Its unique structural topology fundamentally alters lipid packing dynamics compared to straight-chain and iso-branched analogs, making it an indispensable raw material for engineering highly fluid, low-temperature phase-transition membranes in biopharmaceutical applications [1].
Substituting anteisoheptadecanoic acid with its closest commercial analogs—heptadecanoic acid (straight-chain C17:0) or isoheptadecanoic acid (15-methylhexadecanoic acid)—results in critical failures in both analytical and formulation workflows. Structurally, the anteiso-methyl group creates a profound steric disruption in acyl chain packing that cannot be replicated by terminal iso-branching or straight chains. In lipid formulation, substituting a17:0 with C17:0 or iso-C17:0 drastically increases the melting point and gel-to-liquid crystalline phase transition temperature (Tm), resulting in rigid, impermeable liposomes at physiological temperatures instead of the desired fluid membranes. In analytical chromatography, utilizing iso-C17:0 as a surrogate standard for a17:0 leads to co-elution errors and inaccurate quantification of psychrotrophic bacterial biomarkers, necessitating the exact anteiso-standard for reliable calibration[1].
The position of the methyl branch drastically alters the bulk thermal properties of C17 fatty acids. Thermal analysis demonstrates that anteisoheptadecanoic acid (a17:0) exhibits a melting point of approximately 37 °C, whereas its structural isomers, heptadecanoic acid (n-C17:0) and isoheptadecanoic acid (iso-C17:0), melt at 61 °C and 60 °C, respectively [1]. This 23–24 °C depression in melting point is a direct consequence of the anteiso-methyl group disrupting crystalline lattice packing.
| Evidence Dimension | Bulk melting point |
| Target Compound Data | Anteisoheptadecanoic acid (a17:0): ~37 °C |
| Comparator Or Baseline | Heptadecanoic acid (n-C17:0): 61 °C; Isoheptadecanoic acid (iso-C17:0): 60 °C |
| Quantified Difference | 23–24 °C reduction in melting point due to the anteiso-methyl shift. |
| Conditions | Standard bulk thermal evaluation of pure fatty acids. |
The near-physiological melting point allows for lower-temperature lipid processing and blending, reducing thermal degradation risks for sensitive co-formulated active pharmaceutical ingredients (APIs).
When utilized as a precursor for synthetic phospholipids, a17:0 imparts exceptional fluidity to the resulting lipid bilayers. Differential scanning calorimetry (DSC) of synthetic phosphatidylcholine vesicles reveals that di-a17:0-PC has a gel-to-liquid crystalline phase transition temperature (Tm) of 7 °C. In stark contrast, the straight-chain analog (di-n-C17:0-PC) exhibits a Tm of 49 °C, and the iso-branched analog (di-iso-C17:0-PC) exhibits a Tm of 27 °C [1].
| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tm) |
| Target Compound Data | di-a17:0-phosphatidylcholine: 7 °C |
| Comparator Or Baseline | di-n-C17:0-PC: 49 °C; di-iso-C17:0-PC: 27 °C |
| Quantified Difference | 42 °C lower Tm than the straight-chain analog and 20 °C lower than the iso-analog. |
| Conditions | Differential scanning calorimetry (DSC) of synthetic phosphatidylcholine vesicles. |
Procuring the anteiso-precursor enables the synthesis of highly fluid, low-Tm phospholipids crucial for cold-adapted or highly permeable lipid nanoparticle (LNP) delivery systems.
In comparative in vitro studies utilizing human fetal intestinal epithelial cells (H4 cells), anteisoheptadecanoic acid demonstrated significantly higher bioavailability than iso-branched alternatives. The cellular uptake efficiency for a17:0 was measured at 28%, compared to 17% for isohexadecanoic acid (iso-16:0) and 10% for isostearic acid (iso-18:0) [1]. The cells preferentially incorporated a17:0 into membrane phospholipids without signs of cytotoxicity.
| Evidence Dimension | Cellular uptake efficiency in human fetal intestinal epithelial cells |
| Target Compound Data | Anteisoheptadecanoic acid (a17:0): 28% uptake efficiency |
| Comparator Or Baseline | Isohexadecanoic acid (iso-16:0): 17%; Isostearic acid (iso-18:0): 10% |
| Quantified Difference | a17:0 demonstrated the highest uptake efficiency, 1.6-fold to 2.8-fold greater than iso-branched alternatives. |
| Conditions | H4 cell incubation with individual albumin-bound branched-chain fatty acids. |
For nutritional or therapeutic lipid formulations, a17:0 offers superior cellular bioavailability and membrane incorporation compared to other branched-chain fatty acids, making it the optimal precursor choice.
Because di-a17:0-PC exhibits a phase transition temperature of 7 °C (compared to 49 °C for straight-chain C17:0), anteisoheptadecanoic acid is the preferred precursor for synthesizing specialized phospholipids. These lipids are utilized in engineering highly fluid, permeable liposomes and lipid nanoparticles (LNPs) that must remain in the liquid-crystalline phase at physiological or room temperatures without requiring unsaturated bonds that are prone to oxidation [1].
Anteisoheptadecanoic acid is a dominant membrane lipid in psychrotrophic Gram-positive bacteria such as Listeria monocytogenes. Procuring the exact a17:0 standard is mandatory for calibrating highly polar GC columns to prevent co-elution errors with iso-C17:0 and monoenoic fatty acids, ensuring accurate quantification of microbial contamination in food and clinical diagnostics [2].
Given its superior cellular uptake efficiency (28%) compared to iso-branched analogs, a17:0 is the optimal compound for establishing in vitro models of fetal and neonatal intestinal epithelial metabolism. It is widely procured for nutritional research evaluating the bioavailability and membrane-modulating effects of dairy and vernix-derived branched-chain fatty acids [3].
Irritant